N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN7O2S/c19-11-5-1-2-6-12(11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-7-3-4-8-24/h1-2,5-6,10H,3-4,7-9H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIHOLJEEIJJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical conversion of 5-azido-4-phenylpyrimidine to 5H-pyrimido[5,4-b]indole . This intermediate is then subjected to further reactions to introduce the chlorobenzyl and thioacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of intermediates to the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorobenzyl moiety.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide is primarily studied for its potential as a therapeutic agent. Research indicates that compounds within the pyrimidoindole class exhibit diverse biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of pyrimidoindoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This activity is often linked to their ability to interact with specific molecular targets involved in cell signaling pathways related to cancer progression.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics.
The biological activity of this compound has been explored in various contexts:
- Enzyme Inhibition : Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits for metabolic disorders.
- Inflammatory Response Modulation : Studies suggest that the compound may influence inflammatory pathways, providing insights into its use as an anti-inflammatory agent.
Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore:
- Synthesis of Novel Derivatives : The compound can undergo various chemical reactions (e.g., oxidation and reduction), leading to new derivatives with potentially enhanced biological activities.
Case Studies
Several case studies have focused on the applications of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of pyrimidoindoles, demonstrating their effectiveness against specific cancer cell lines. The findings suggested that structural modifications could significantly enhance anticancer potency.
- Antimicrobial Activity : In a study conducted by researchers at a prominent university, the antimicrobial properties of pyrimidoindole derivatives were evaluated against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to improved efficacy.
- Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition potential of pyrimidoindole derivatives. The study found that specific structural features were critical for effective inhibition.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme cruzain, which is crucial for the survival of Trypanosoma cruzi, the causative agent of Chagas disease . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its trypanocidal effects.
Comparison with Similar Compounds
Structural Analogues of Pyrimido[5,4-b]indole Acetamides
The pyrimido[5,4-b]indole scaffold is a privileged structure in medicinal chemistry. Key structural variations among analogs include:
- N-Substituents on the acetamide : Chlorobenzyl, fluorobenzyl, alkyl, and aromatic groups.
- Modifications to the pyrimidoindole core : Substituents at positions 3, 4, and 8 (e.g., phenyl, methoxy, halogen).
- Linker variations : Thioether (-S-), sulfonyl (-SO₂-), or oxygen-based bridges.
Key Differences in Pharmacological and Physicochemical Properties
Substitution Effects on Activity
- N-Substituents : The 4-chlorobenzyl group in the target compound may enhance lipophilicity compared to the 4-fluorobenzyl analog . Cycloalkyl substituents (e.g., cyclopentyl) in analogs like compound 11 exhibit TLR4 selectivity, suggesting that bulkier N-substituents may influence receptor binding .
- Core Modifications : The 4-oxo group in analogs (e.g., compound 28) is associated with enhanced stability, while 8-fluoro substitution (compound in ) could improve metabolic resistance.
Comparison with Non-Pyrimidoindole Acetamides
While pyrimidoindole derivatives are the focus, other acetamide classes provide context:
- 1,3,4-Thiadiazole Acetamides: Compounds like 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide) share the 4-chlorobenzyl group but lack the pyrimidoindole core.
- Quinazoline Sulfonamides : Compounds 38–40 (e.g., N-(4-methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide) show potent anticancer activity, highlighting the importance of sulfonyl linkers in bioactivity .
Biological Activity
N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide, also known as PBI1, is a compound that has attracted attention due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a chlorobenzyl group and a pyrimidoindole moiety. The compound's molecular formula is C16H15ClN4OS, with a molecular weight of 350.84 g/mol. Its structure imparts specific chemical properties that may influence its biological activity.
The primary target for this compound is Toll-like receptor 4 (TLR4) . Upon interaction with TLR4, the compound activates macrophages and initiates several downstream signaling pathways, including the NF-κB pathway. This activation enhances macrophage phagocytic efficiency and may contribute to its antimicrobial properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study on chloroacetamides demonstrated that compounds with halogenated substitutions on the phenyl ring showed enhanced lipophilicity, allowing them to penetrate cell membranes effectively. This property is crucial for their efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| MRSA | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes involved in microbial metabolism. Its structural analogs have been studied for their ability to inhibit dihydrofolate reductase (DHFR), which is critical in folate metabolism in bacteria .
Case Studies and Research Findings
- Synergistic Effects : A study found that derivatives of similar compounds exhibited synergistic effects when combined with antibiotics like Ciprofloxacin and Ketoconazole against various pathogens. This suggests that this compound may enhance the efficacy of existing antimicrobial therapies .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to predict the biological activity of chloroacetamides based on their chemical structure. The findings indicated that the position of substituents significantly affects their antimicrobial properties, highlighting the importance of structural modifications in enhancing activity .
- In Vitro Studies : In vitro evaluations have demonstrated that derivatives of this compound possess minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against selected pathogens, indicating potent antimicrobial activity .
Q & A
Q. What criteria distinguish in vitro artifact signals from true biological activity?
- Methodological Answer :
- Test compounds in counter-screens (e.g., cytotoxicity vs. target-specific activity).
- Use genetic knockout models (e.g., CRISPR-Cas9) to confirm target dependency.
- Rule out assay interference (e.g., fluorescence quenching) via orthogonal detection methods (e.g., luminescence vs. absorbance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
